In-Depth Structural Elucidation and NMR Spectral Analysis of 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol
In-Depth Structural Elucidation and NMR Spectral Analysis of 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol
Executive Summary
The structural characterization of substituted pyrimidines is a critical pathway in drug discovery, particularly for compounds targeting complex biological systems such as metabotropic glutamate receptors or supramolecular assemblies[1][2]. 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol presents a unique analytical challenge due to its terminal alkene moiety and the inherent keto-enol tautomerism characteristic of the pyrimidin-4-ol core. This technical whitepaper provides a comprehensive, mechanistically grounded guide to the nuclear magnetic resonance (NMR) spectral elucidation of this compound, establishing a self-validating protocol for researchers and application scientists.
Theoretical Framework: Tautomerism and Solvent Dynamics
Before analyzing the spectral data, one must establish the physical state of the molecule in solution. Pyrimidin-4-ols do not exist as static structures; they undergo dynamic keto-enol tautomerism. The equilibrium between the true pyrimidin-4-ol (enol) and the pyrimidin-4(3H)-one (keto) forms is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent[3].
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Polar Solvents (e.g., DMSO-d6, Water): Strongly stabilize the highly polar keto tautomer (pyrimidin-4(3H)-one) via enhanced solvation and intermolecular hydrogen bonding[2][3].
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Non-Polar Solvents (e.g., CDCl3): Often result in a complex mixture of both the enol and keto forms, leading to broadened or duplicate NMR signals that complicate spectral assignment[2][4].
To ensure a self-validating and unambiguous structural assignment, DMSO-d6 is the solvent of choice. It locks the molecule predominantly into the pyrimidin-4(3H)-one tautomeric state, yielding a single, sharp set of resonances[2].
Fig 1. Solvent-dependent tautomeric equilibrium of pyrimidin-4-ols.
Quantitative NMR Spectral Data
The following tables summarize the predicted high-resolution 1 H and 13 C NMR data for 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol, assuming the dominant pyrimidin-4(3H)-one tautomer in DMSO-d6 at 298 K. The chemical shifts ( δ ) are derived from empirical rules for substituted pyrimidines and terminal alkenes[5][6].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6)
| Position / Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |
| N3-H | 12.20 | br s | - | 1H | Highly deshielded lactam-like proton; broad due to quadrupolar relaxation of Nitrogen-14 and chemical exchange[4]. |
| C5-H | 6.05 | s | - | 1H | Shielded by the electron-donating effect of the adjacent enamine-like nitrogen in the keto form[5]. |
| -CH= (Internal) | 5.82 | ddt | 17.0, 10.2, 6.5 | 1H | Complex splitting due to trans (17.0 Hz), cis (10.2 Hz), and vicinal (6.5 Hz) couplings. |
| =CH 2 (trans) | 5.05 | dq | 17.0, 1.6 | 1H | Terminal alkene proton trans to the internal proton; small geminal coupling (1.6 Hz). |
| =CH 2 (cis) | 4.98 | dq | 10.2, 1.6 | 1H | Terminal alkene proton cis to the internal proton. |
| Py-CH 2 - | 2.55 | t | 7.5 | 2H | Deshielded by the aromatic pyrimidine ring current[6]. |
| -CH 2 -CH= | 2.35 | q | 7.5 | 2H | Allylic position; appears as a quartet due to coupling with adjacent CH 2 and CH= protons. |
| 2-CH 3 | 2.28 | s | - | 3H | Sharp singlet characteristic of a methyl group attached to the electron-deficient C2 position[5]. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6)
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale |
| C6 (Py-C) | 166.2 | Quaternary | Highly deshielded due to the adjacent sp 2 nitrogen and alkyl substitution[6]. |
| C4 (C=O) | 164.5 | Quaternary | Carbonyl carbon of the pyrimidin-4(3H)-one tautomer; shifted upfield relative to a pure enol C-OH[2]. |
| C2 (N-C=N) | 154.8 | Quaternary | Deshielded by two adjacent electronegative nitrogen atoms. |
| -CH= (Alkene) | 137.8 | CH | Standard internal sp 2 hybridized carbon. |
| =CH 2 (Alkene) | 115.2 | CH 2 | Terminal sp 2 hybridized carbon. |
| C5 (Py-CH) | 108.5 | CH | Characteristic upfield shift for the C5 position in 4-pyrimidones[2][5]. |
| Py-CH 2 - | 35.4 | CH 2 | Aliphatic carbon directly attached to the heterocycle. |
| -CH 2 -CH= | 31.8 | CH 2 | Allylic carbon. |
| 2-CH 3 | 21.2 | CH 3 | Standard heteroaromatic methyl carbon. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to potential signal overlap and tautomeric ambiguity. The following step-by-step methodology guarantees rigorous data integrity.
Phase 1: Sample Preparation and Locking
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Solvent Selection: Weigh exactly 15 mg of 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (99.9% D)[3]. Causality: Anhydrous DMSO prevents the introduction of a massive HDO water peak at 3.33 ppm, which could obscure the allylic multiplet at 2.35 ppm.
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Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulate matter that could cause local magnetic field inhomogeneities (line broadening).
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Tuning and Matching: Insert the sample into the spectrometer. Perform automated or manual tuning and matching of the probe to the exact impedance of the DMSO-d6 sample. Causality: This maximizes the signal-to-noise (S/N) ratio, which is critical for detecting the quaternary carbons in the 13 C spectrum.
Phase 2: 1D Acquisition and Chemical Exchange Validation
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Standard 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
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D 2 O Exchange Experiment (Self-Validation): After the initial 1 H spectrum is acquired, remove the tube, add 1 drop of D 2 O, shake vigorously, and re-acquire the 1 H spectrum. Causality: The broad singlet at 12.20 ppm will completely disappear due to deuterium exchange (N-H → N-D). This definitively proves that this peak belongs to the tautomeric N-H/O-H proton and not an aromatic impurity[3].
Phase 3: 2D Heteronuclear Correlation (HSQC & HMBC)
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D 1 H- 13 C HSQC spectrum. Causality: This experiment maps all protons to their directly attached carbons. It will instantly differentiate the terminal alkene =CH 2 protons (which will both correlate to the carbon at 115.2 ppm) from the allylic -CH 2
- protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D 1 H- 13 C HMBC spectrum optimized for long-range couplings ( JCH = 8 Hz). Causality: This is the ultimate self-validating step for the pyrimidine core. The C5 proton at 6.05 ppm must show strong 3-bond correlations to C4 (164.5 ppm) and C6 (166.2 ppm), locking the heterocyclic framework in place[6].
Fig 2. Self-validating NMR acquisition and analysis workflow.
Conclusion
The structural elucidation of 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol requires a nuanced understanding of heterocyclic tautomerism and spin-spin coupling dynamics. By utilizing a highly polar solvent like DMSO-d6 to lock the keto tautomer, and employing a rigorous, self-validating suite of 1D exchange and 2D correlation NMR experiments, researchers can achieve absolute certainty in their spectral assignments. This methodology not only confirms the synthesis of the target molecule but establishes a robust quality control framework for downstream drug development applications.
References
- 6-(Hydroxymethyl)
- American Chemical Society (ACS)
- WO2018092921A1 - Mglur7 agonist compounds for treating mglur7-regulated diseases, disorders, or conditions Google Patents URL
- American Chemical Society (ACS)
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity International Journal of Pharmaceutical Quality Assurance URL
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations MDPI URL
Sources
- 1. WO2018092921A1 - Mglur7 agonist compounds for treating mglur7- regulated diseases, disorders, or conditions - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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